molecular formula C33H36N2O3 B1675959 N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide CAS No. 521310-51-0

N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide

Cat. No. B1675959
CAS RN: 521310-51-0
M. Wt: 508.6 g/mol
InChI Key: JWLZIHLAMJDONF-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide (MBP-PEPA) is an organic compound derived from pyridine and pentanamide. It has been studied for its potential applications in the fields of medicine and biochemistry, as well as its effects on living organisms.

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide have been synthesized for various purposes, including the study of their chemical properties and structural analysis. The synthesis of N-substituted benzyl amides, for example, involves amidation reactions to create new compounds, some of which are novel and characterized by techniques like NMR, IR, and elemental analysis (Liu Yue-ji, 2015).

Biological Activities and Therapeutic Potential

Compounds with structures similar to This compound have been evaluated for various biological activities:

  • Antituberculosis Activity : Certain benzylidene pyridine-2-carboxamidrazone compounds have been studied for their potential as anti-tuberculosis agents, showing significant toxicity against human mononuclear leucocytes, suggesting the potential for designing low-toxicity, high-activity anti-tubercular agents (M. Coleman, K. J. Tims, D. Rathbone, 2003).

  • Anti-Juvenile Hormone Activity : Research into ethyl 4-(2-aryloxyhexyloxy)benzoates has explored their activity in inducing precocious metamorphosis in silkworm larvae, hinting at the utility of these compounds in pest control strategies (Kenjiro Furuta et al., 2006).

  • Cancer Research : Novel terpyridine-skeleton molecules have shown promise in inhibiting tumor growth and metastasis by targeting topoisomerases, with potential applications in cancer treatment (Hanbyeol Kwon et al., 2015).

  • Photophysicochemical Properties : Studies on zinc(II) phthalocyanine derivatives have investigated their potential as photosensitizers in photodynamic therapy for cancer, highlighting the importance of specific substituents in enhancing solubility, fluorescence, and singlet oxygen production (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2022).

properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLZIHLAMJDONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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